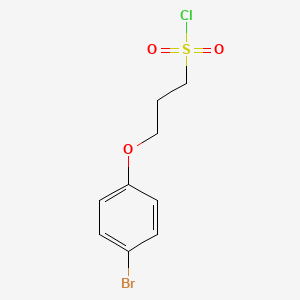

3-(4-Bromophenoxy)propane-1-sulfonyl chloride

Descripción general

Descripción

3-(4-Bromophenoxy)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10BrClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in forming sulfonamide and sulfonate ester derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with 1,3-propanesultone, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the initial reaction, and thionyl chloride or phosphorus pentachloride for the chlorination step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve safety.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 3-(4-Bromophenoxy)propane-1-sulfonyl chloride is highly reactive towards nucleophiles, making it suitable for substitution reactions to form sulfonamides and sulfonate esters.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions with this compound.

Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound is characterized by its sulfonyl chloride functional group, which exhibits high reactivity towards nucleophiles. This property makes it suitable for various substitution reactions leading to the formation of sulfonamides and sulfonate esters. The typical reaction conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and common nucleophiles include amines and alcohols.

Medicinal Chemistry

3-(4-Bromophenoxy)propane-1-sulfonyl chloride is utilized in the synthesis of sulfonamide-based pharmaceuticals. Sulfonamides are known for their antibacterial and anti-inflammatory properties, making this compound significant in developing new therapeutic agents. For instance, it has been involved in synthesizing compounds targeting the CXCR4 receptor, which plays a role in cancer metastasis and inflammation .

Organic Synthesis

As an intermediate, this compound facilitates the synthesis of various organic molecules. Its ability to form sulfonamides allows for the creation of diverse chemical entities that can be further modified for specific applications. Notably, it has been used in the preparation of compounds that exhibit activity against Mycobacterium tuberculosis, highlighting its potential in anti-infective drug development .

Agrochemicals

In addition to pharmaceuticals, this compound is employed in synthesizing agrochemicals. The compound's reactivity enables the formation of herbicides and pesticides that are crucial for modern agriculture.

Case Study 1: Synthesis of CXCR4 Antagonists

A study demonstrated the use of this compound in synthesizing novel CXCR4 antagonists. These compounds showed significant inhibition of chemotaxis in vitro and were effective in targeting cancer cells in animal models .

Case Study 2: Anti-Tuberculosis Agents

Research focusing on anti-tuberculosis agents highlighted how derivatives synthesized from this sulfonyl chloride exhibited promising activity against Mycobacterium tuberculosis. Structure-activity relationship studies revealed modifications that enhanced efficacy while maintaining favorable pharmacokinetic properties .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials, including polymers and surfactants. Its unique properties allow for the development of high-performance materials used in various applications ranging from coatings to pharmaceuticals .

Mecanismo De Acción

The reactivity of 3-(4-Bromophenoxy)propane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparación Con Compuestos Similares

4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the propyl chain.

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness: 3-(4-Bromophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.

Actividad Biológica

Overview

3-(4-Bromophenoxy)propane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a propane chain and a bromophenoxy group. Its molecular formula is , and it plays a significant role in medicinal chemistry, particularly in the synthesis of sulfonamide-based drugs known for their antibacterial and anti-inflammatory properties . This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

The biological activity of this compound primarily stems from its electrophilic sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to participate in various biochemical reactions. The key mechanisms include:

- Inhibition of Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions. For instance, sulfonamides, a class that includes this compound, inhibit dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria.

- Formation of Sulfonamides : Upon reaction with amines, this compound forms sulfonamides, which exhibit antibacterial properties by disrupting bacterial growth and replication .

Antibacterial Properties

Research indicates that this compound has potential antibacterial activity. Sulfonamides derived from this compound can effectively inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial in developing antibiotics targeting various bacterial infections.

Anti-inflammatory Effects

In addition to its antibacterial properties, sulfonamide derivatives have been noted for their anti-inflammatory effects. This makes them valuable in treating conditions characterized by inflammation.

Case Studies and Experimental Data

- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibition of dihydropteroate synthetase activity in bacterial cultures. The IC50 values indicated strong efficacy against several bacterial strains .

- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 4-bromophenol with propane-1-sulfonyl chloride under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

- Biochemical Probes : The unique structure of this compound allows it to act as a biochemical probe, interacting with various proteins and enzymes. This property is leveraged in studying enzyme mechanisms and protein interactions within cellular contexts.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride | Contains fluorine instead of bromine | Antibacterial, less reactive |

| 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | Lacks propane chain | More stable, potential anti-inflammatory |

| 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride | Contains two fluorine atoms | Enhanced polarity may improve activity |

Propiedades

IUPAC Name |

3-(4-bromophenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRNPMSYJYQVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.